molecular formula C21H23N3O4 B11295171 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide CAS No. 1092336-06-5

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11295171
CAS No.: 1092336-06-5
M. Wt: 381.4 g/mol
InChI Key: NTGCXNAIRSUFPX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole heterocycle and substituted phenyl groups. The compound’s structure includes a 4-ethylphenoxy moiety linked via an acetamide bridge to a 2-aminoethyl group, which is further connected to a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl ring.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazole- and triazole-based acetamides) demonstrate anti-proliferative, antimicrobial, or kinase-inhibitory activities, implying possible therapeutic applications .

Properties

CAS No.

1092336-06-5

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-3-15-4-8-18(9-5-15)27-14-19(25)22-13-12-20-23-21(24-28-20)16-6-10-17(26-2)11-7-16/h4-11H,3,12-14H2,1-2H3,(H,22,25)

InChI Key

NTGCXNAIRSUFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl oxalate under acidic conditions to form the oxadiazole intermediate.

    Attachment of the ethylphenoxy group: The oxadiazole intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ethylphenoxy derivative.

    Acetylation: The final step involves the acetylation of the ethylphenoxy derivative with acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-{2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.

    Reduction: Formation of 2-(4-ethylphenoxy)-N-{2-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Methoxyphenyl vs. 4-Chlorophenyl or 4-Trifluoromethylphenyl

  • Target Compound: The 1,2,4-oxadiazole ring is substituted with a 4-methoxyphenyl group.
  • Analogues :
    • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): The 4-chlorophenyl group (-Cl) is electron-withdrawing, which may increase metabolic stability but reduce solubility compared to methoxy .
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (): Trifluoromethyl (-CF₃) groups enhance lipophilicity and resistance to oxidative metabolism, often improving bioavailability .

4-Ethylphenoxy vs. Biphenylyloxy or Allyl-Substituted Moieties

  • Analogues: N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): A prop-2-en-1-yl (allyl) group introduces reactivity for further functionalization, while pyridinyl enhances metal-coordination capacity .

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. Benzothiazole or 1,2,4-Triazole

  • Target Compound : The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capacity.
  • Analogues: N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (): Benzothiazole cores are associated with kinase inhibition and DNA intercalation but may exhibit higher cytotoxicity . N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): 1,2,4-Triazole rings improve metal-binding properties, useful in designing metalloenzyme inhibitors .

Key Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving sequential amidation, cyclization, and deprotection steps .
  • Substituent Effects : Methoxy and ethyl groups may enhance solubility and target affinity compared to chlorinated or trifluoromethylated analogs .
  • Heterocyclic Stability : 1,2,4-Oxadiazoles generally exhibit superior metabolic stability over triazoles but may require additional functionalization to optimize bioavailability .

Biological Activity

2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide (CAS No. 1092336-06-5) is a synthetic compound with a complex structure that includes an ethylphenoxy group and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H26N2O3, with a molecular weight of approximately 402.48 g/mol. The structural features include:

  • Phenoxy group : Contributes to hydrophobic interactions.
  • Oxadiazole ring : Known for its biological activity, particularly in anticancer agents.
  • Acetamide moiety : Enhances solubility and bioavailability.

Anticancer Properties

Preliminary studies suggest that this compound may interact with specific proteins involved in signaling pathways related to cancer progression.

  • Mechanism of Action : The compound is believed to inhibit key enzymes or receptors involved in tumor growth. For instance, it may act as a modulator of G-protein coupled receptors (GPCRs), which play significant roles in cell signaling and cancer biology.
  • In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines. These studies typically involve assays that measure cell viability and apoptosis induction.
  • Case Study : A recent study evaluated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are essential to elucidate the binding affinities and mechanisms by which this compound exerts its biological effects.

Interaction StudyTechnique UsedFindings
Binding AffinitySPRHigh affinity for specific cancer-related proteins
Structural AnalysisNMRConfirmation of binding conformations

Comparative Analysis

Comparative studies with structurally similar compounds have been conducted to assess differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamideSimilar phenoxy and oxadiazole groupsFluorine substituent may enhance reactivity
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N'-(4-chlorophenyl)acetamideChlorophenyl instead of ethyl groupVariation in halogen influences pharmacodynamics

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound shows favorable solubility characteristics due to its acetamide moiety.
  • Distribution : Its lipophilic nature suggests extensive distribution in tissues.
  • Metabolism : Initial studies indicate metabolic pathways involving hepatic enzymes.
  • Excretion : Predominantly renal excretion noted in animal models.

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